

# Phenotypic Analysis of deg-1 Null Mutants: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *Deg-1*  
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Audience: Researchers, scientists, and drug development professionals.

## Introduction

*Caenorhabditis elegans* serves as a powerful model organism for investigating the genetic and molecular underpinnings of neuronal function and degeneration. Within this model, the degenerin (*deg*) gene family, which encodes subunits of amiloride-sensitive sodium channels (DEG/ENaC), has been pivotal in elucidating mechanisms of mechanosensation and neurodegeneration. The **deg-1** gene is a key member of this family. While dominant, gain-of-function mutations in **deg-1** lead to severe neuronal swelling and degeneration, null mutations result in more subtle, yet significant, loss-of-function phenotypes. This document provides a comprehensive technical overview of the phenotypic analysis of **deg-1** null mutants, focusing on the well-characterized **deg-1(u38)** allele. We detail the associated phenotypes, present quantitative data, outline experimental protocols, and visualize the underlying biological pathways and workflows.

## Phenotypic Summary of deg-1 Null Mutants

The primary observable phenotypes in **deg-1** null mutants relate to sensory perception and neuronal integrity. Unlike the dramatic effects of gain-of-function alleles, the null phenotype is

characterized by specific sensory deficits and the degeneration of a small number of neurons[1].

- Touch Insensitivity: The most prominent phenotype is a defect in mechanosensation, specifically insensitivity to gentle touch at the tail[1].
- Neuronal Degeneration: **deg-1** null mutants exhibit the degeneration of a limited set of neurons[1].
- Chemosensation and Thermosensation: **DEG-1** functions in ASK and ASG chemosensory neurons and is involved in chemotaxis to lysine and acid avoidance, a process modulated by the glial channel ACD-1[2]. Additionally, **DEG-1** in ASG neurons plays a role in sensing warm temperatures and regulating cold tolerance[3].

## Quantitative Phenotypic Data

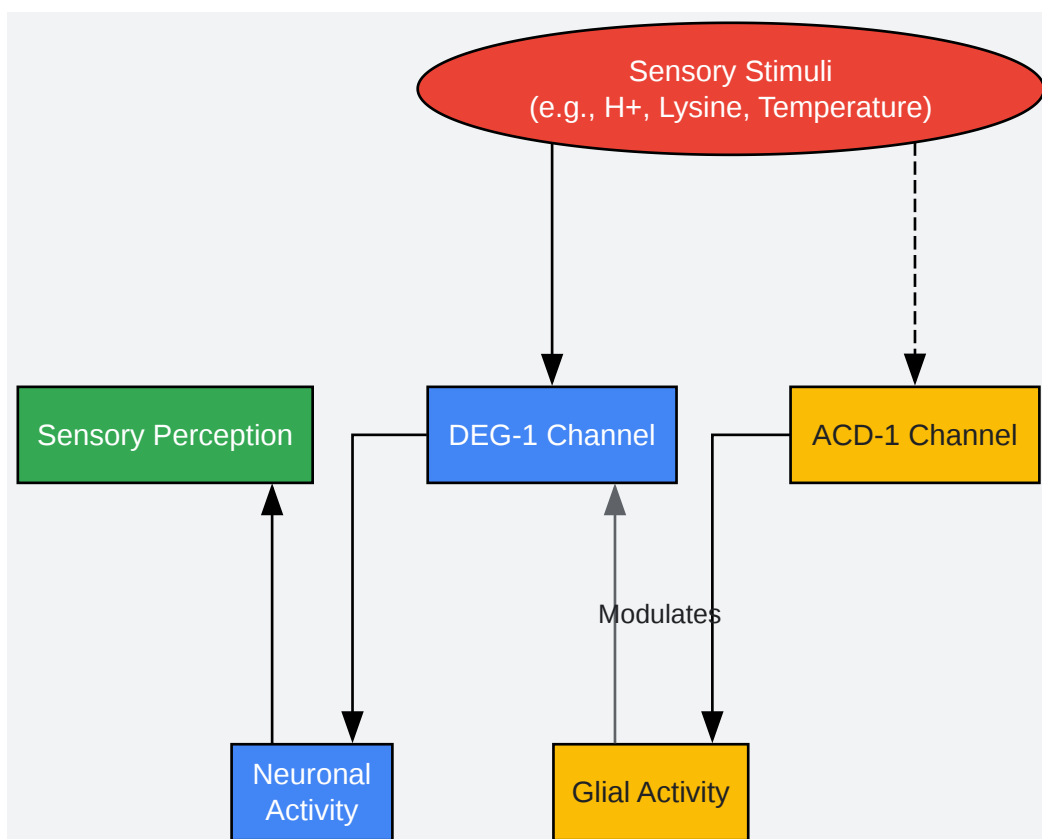
The following table summarizes the key phenotypes associated with the **deg-1(u38)** null allele. Quantitative data for these phenotypes are often presented as a percentage of the population exhibiting the defect or as an index score compared to wild-type (N2) animals.

Phenotypic Category	Specific Assay/Metric	deg-1(u38) Null Mutant Phenotype	Reference Strain (Wild-Type N2)
Mechanosensation	Gentle Tail Touch Response	Touch insensitive at the tail. Animals fail to respond to gentle stimulation with an eyebrow hair in the posterior body region[1].	Responds by accelerating forward.
Neuronal Integrity	Neuronal Morphology	Degeneration of a small subset of neurons[1]. The specific neurons and the penetrance of this phenotype require detailed microscopic analysis.	Intact neuronal morphology.
Chemosensation	Lysine Chemotaxis	In combination with a mutation in the glial channel <i>acd-1</i> , shows impaired chemotaxis to lysine. The <i>deg-1</i> single null mutant phenotype for this assay is less pronounced but contributes to the pathway[2].	Normal chemotaxis to lysine.
Chemosensation	Acid Avoidance	In conjunction with <i>acd-1</i> , required for normal acid avoidance behavior[2].	Normal acid avoidance.
Thermosensation	Cold Tolerance / Warm Response	ASG neurons, where <i>DEG-1</i> is expressed, respond to warm	Normal response to temperature.

temperatures. This signaling pathway is implicated in the regulation of cold tolerance for the whole organism[3]. Loss of deg-1 is expected to impair these responses.

## Signaling Pathways and Logical Relationships

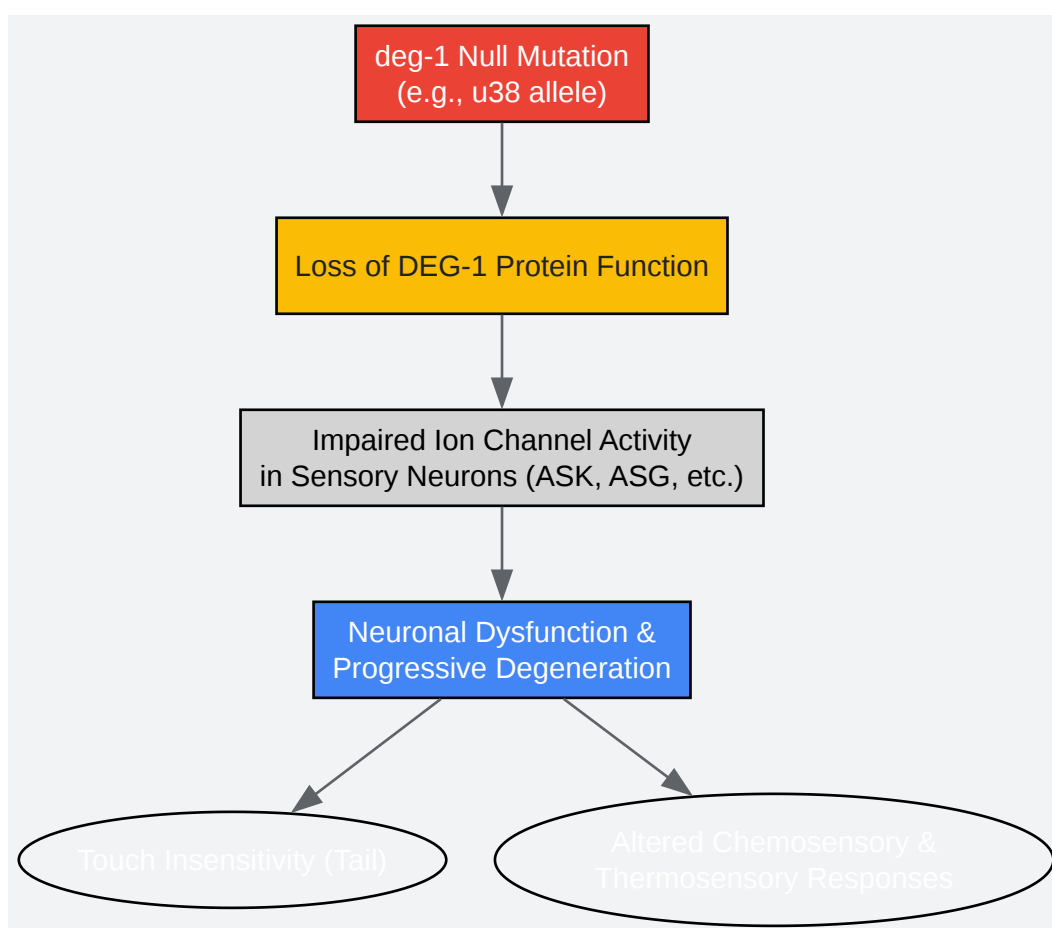
The function of **DEG-1** is intrinsically linked to its role as an ion channel subunit in specific sensory neurons. Its activity is modulated by external stimuli and, in some contexts, by adjacent glial cells.



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Caption: Signaling pathway involving the neuronal **DEG-1** channel.

The diagram above illustrates how sensory stimuli activate the **DEG-1** channel in neurons, leading to sensory perception. In certain contexts, like acid avoidance, this process is modulated by the activity of the ACD-1 channel in adjacent glial cells[2].



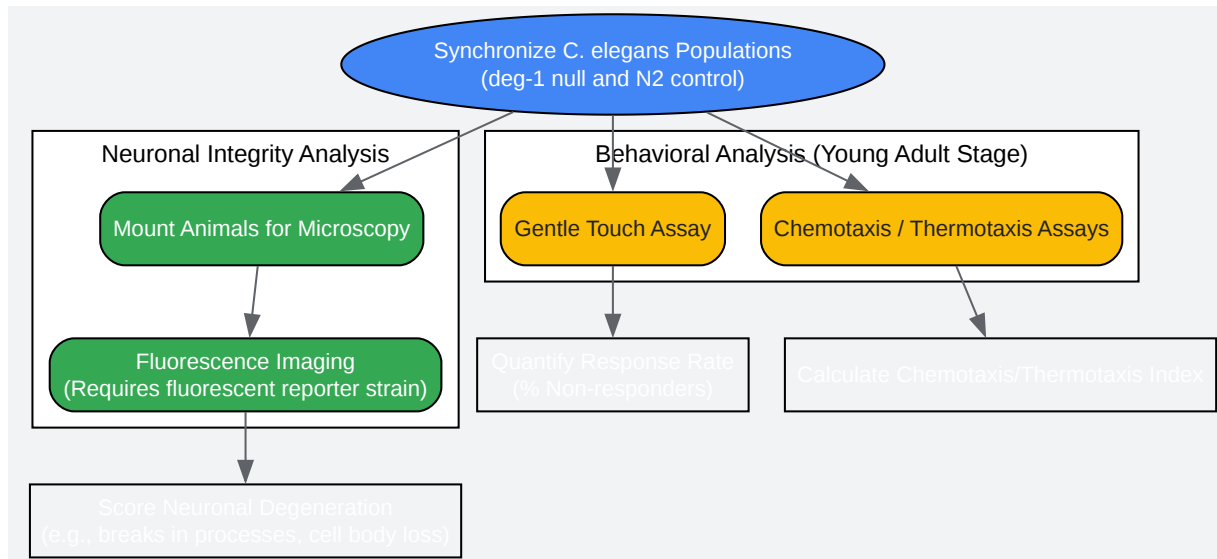
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Caption: Logical flow from **deg-1** genotype to phenotype.

This diagram shows the logical progression from the genetic mutation in **deg-1** to the resulting cellular and behavioral deficits. The loss of a functional ion channel subunit impairs neuronal activity, leading to both degeneration and specific sensory failures[1].

## Experimental Protocols

Detailed and consistent protocols are critical for the reliable assessment of **deg-1** null mutant phenotypes.



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Caption: Experimental workflow for **deg-1** null phenotyping.

## Protocol: Gentle Touch Response Assay

This assay assesses mechanosensory function, a key phenotype of **deg-1** null mutants[1][4][5].

Materials:

- Nematode Growth Medium (NGM) plates seeded with a thin lawn of OP50 *E. coli*.
- An "eyebrow hair" tool: a human eyebrow hair glued to the end of a glass capillary or toothpick.
- Stereo dissecting microscope with a light source.
- Age-synchronized populations of **deg-1(u38)** and wild-type (N2) young adult worms.

#### Procedure:

- Preparation: Transfer 15-20 young adult worms to a freshly seeded NGM plate. Allow them to acclimate for 5-10 minutes.
- Stimulation: Place the plate on the microscope stage. Gently touch a forward-moving worm with the tip of the eyebrow hair, first just behind the pharynx (anterior touch) and then midway between the vulva and the tail (posterior touch). The stimulus should be a light stroke perpendicular to the direction of movement[6].
- Scoring:
  - Anterior Touch: A wild-type worm will stop and reverse direction.
  - Posterior Touch: A wild-type worm will accelerate forward.
  - No Response: The worm continues moving without a change in speed or direction.
- Data Collection: Test each worm multiple times (e.g., 5 anterior and 5 posterior touches), allowing at least 30 seconds between stimuli for recovery. A worm is scored as "insensitive" if it fails to respond to a majority (e.g., >3 out of 5) of touches in a specific region.
- Analysis: Calculate the percentage of non-responders for the anterior and posterior regions for both **deg-1(u38)** and N2 populations. **deg-1(u38)** mutants are expected to show a significantly higher percentage of non-responders to the posterior touch[1].

## Protocol: Neuronal Integrity Assay via Fluorescence Microscopy

This protocol is used to visualize and quantify the neuronal degeneration phenotype. It requires crossing the **deg-1(u38)** mutation into a strain expressing a fluorescent reporter (e.g., GFP) in the neurons of interest.

#### Materials:

- **deg-1(u38)** strain carrying an integrated fluorescent reporter transgene.

- Microscope slides and coverslips.
- Agarose pads (2-5% agarose in M9 buffer).
- Anesthetic (e.g., 10 mM levamisole or 100 mM sodium azide in M9 buffer).
- Compound fluorescence microscope with appropriate filter sets (e.g., for GFP).

#### Procedure:

- Slide Preparation: Create a 2% agarose pad on a microscope slide. Add a small drop (~5  $\mu$ L) of anesthetic to the center of the pad.
- Mounting Worms: Using a worm pick, transfer 10-15 young adult worms into the drop of anesthetic. Gently place a coverslip over the pad[7].
- Imaging:
  - Place the slide on the microscope stage and locate the worms under low magnification.
  - Switch to high magnification (40x or 60x objective) and use fluorescence illumination to visualize the neurons of interest.
  - Acquire Z-stack images to capture the entire three-dimensional structure of the neuron, including the cell body and processes[7].
- Scoring Degeneration: Systematically examine each identified neuron for signs of degeneration. These can include:
  - Breaks or gaps in the neuronal process (axon/dendrite).
  - Blebbing or swelling along the process.
  - Loss of the cell body.
  - Abnormal cell body shape or reduced fluorescence intensity.

- Analysis: For each animal, score the integrity of the specified neurons. Calculate the percentage of the population that shows at least one degenerated neuron. Compare the results from the **deg-1(u38)** population to the control strain, which should exhibit intact neurons.

## Conclusion

The phenotypic analysis of **deg-1** null mutants provides valuable insights into the fundamental roles of DEG/ENaC channels in sensory transduction and neuronal maintenance. The primary phenotypes—tail touch insensitivity and degeneration of specific neurons—are robust and can be reliably quantified using the standardized protocols outlined in this guide. For researchers in neurobiology and drug development, **deg-1** null mutants represent a crucial tool for dissecting the pathways that maintain neuronal health and for screening for compounds that may prevent or mitigate neurodegenerative processes. The interplay between neuronal **DEG-1** and glial channels further highlights the importance of neuron-glia interactions in nervous system function[2][8].

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- To cite this document: BenchChem. [Phenotypic Analysis of deg-1 Null Mutants: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15624192/docs#phenotypic-analysis-of-deg-1-null-mutants-a-technical-guide>]

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